

# (s)-2-Aminobutanoic acid hydrochloride basic properties

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## Compound of Interest

|                |   |
|----------------|---|
| Compound Name: | <i>(s)-2-Aminobutanoic acid hydrochloride</i> |
| CAS No.:       | 5959-29-5                                     |
| Cat. No.:      | B555429                                       |

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## An In-depth Technical Guide to the Basic Properties of **(S)-2-Aminobutanoic Acid Hydrochloride**

### Abstract

**(S)-2-Aminobutanoic acid hydrochloride**, also known as L-2-Aminobutyric acid hydrochloride, is a chiral amino acid derivative of significant interest in pharmaceutical development and synthetic chemistry. While often perceived through the lens of its parent amino acid's zwitterionic nature, the hydrochloride salt form possesses distinct physicochemical properties that are critical for its handling, formulation, and application. This technical guide provides an in-depth exploration of the fundamental basic properties of **(S)-2-Aminobutanoic acid hydrochloride**. We will dissect its acid-base chemistry in aqueous solutions, provide validated experimental protocols for the determination of its key parameters, and discuss stability considerations. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's behavior.

## Physicochemical Characterization

**(S)-2-Aminobutanoic acid hydrochloride** is the salt formed between the amino group of (S)-2-Aminobutanoic acid and hydrochloric acid. This conversion to a salt form is a common strategy to enhance the stability and aqueous solubility of amino acids and other amine-containing compounds.[1]

Table 1: Core Physicochemical Properties

| Property          | Value  | Source(s) |
|-------------------|--|-----------|
| IUPAC Name        | (2S)-2-aminobutanoic acid;hydrochloride  | [2]       |
| Synonyms          | L-2-Aminobutyric acid hydrochloride, Homoalanine HCl   | [2]       |
| CAS Number        | 5959-29-5  | [2][3]    |
| Molecular Formula | C <sub>4</sub> H <sub>10</sub> ClNO <sub>2</sub>   | [2][3]    |
| Molecular Weight  | 139.58 g/mol   | [2][3]    |
| Appearance        | White to off-white crystalline powder  | [4][5]    |
| Solubility        | Soluble in water.[1][4][6] The parent free acid has a water solubility of 22.7 g/100 mL at 22°C.[4][6] |           |
| Storage           | Store at room temperature or 2-8°C in a dry, well-sealed container.[3][6][7]                           |           |

## The Chemistry of Basicity in Solution: An Acid-Base Perspective

The term "basic properties" in the context of an amino acid hydrochloride can be misleading. The solid salt itself is the conjugate acid of the amino acid. When dissolved in water, it establishes a series of equilibria that are dictated by the pH of the solution. Understanding these equilibria is fundamental to predicting the compound's behavior.

An amino acid contains both an acidic carboxylic acid group (-COOH) and a basic amino group (-NH<sub>2</sub>).<sup>[8]</sup> In solution, these groups can exist in protonated or deprotonated states. The hydrochloride salt form ensures that, at very low pH, the molecule exists predominantly in its fully protonated, cationic form: CH<sub>3</sub>CH<sub>2</sub>CH(NH<sub>3</sub><sup>+</sup>)COOH.<sup>[9]</sup>

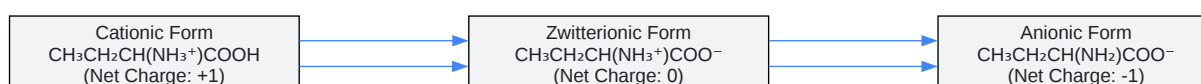
As the pH of the solution is increased, two deprotonation events occur, governed by their respective acid dissociation constants (pK<sub>a</sub>).

- pK<sub>a1</sub> (Carboxylic Acid Group): The first deprotonation occurs at the more acidic carboxylic acid group. The literature pK<sub>a</sub> value for this group is approximately 2.29 - 2.62.<sup>[4][10]</sup>
- pK<sub>a2</sub> (Ammonium Group): The second deprotonation occurs at the less acidic ammonium group. The literature pK<sub>a</sub> value for this group is approximately 9.53 - 9.60.<sup>[10][11]</sup>

Between pK<sub>a1</sub> and pK<sub>a2</sub>, the molecule exists primarily as a zwitterion—a neutral molecule with both a positive and a negative charge: CH<sub>3</sub>CH<sub>2</sub>CH(NH<sub>3</sub><sup>+</sup>)COO<sup>-</sup>.<sup>[9][12]</sup> The pH at which the concentration of the zwitterion is maximal and the net charge of the molecule is zero is the isoelectric point (pI).<sup>[11][12]</sup> For a simple amino acid with non-ionizable side chains, the pI can be calculated by averaging the two pK<sub>a</sub> values.<sup>[11]</sup>

$$pI = (pK_{a1} + pK_{a2}) / 2$$

Using the literature values, the calculated pI for (S)-2-Aminobutanoic acid is approximately 5.9 - 6.1.



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Figure 1: pH-dependent equilibrium of (S)-2-Aminobutanoic acid in aqueous solution.

## Experimental Determination of Basic Properties

The most direct and reliable method for characterizing the acid-base properties of an amino acid is through potentiometric titration.<sup>[13]</sup> This technique allows for the empirical determination of the pKa values and the isoelectric point.

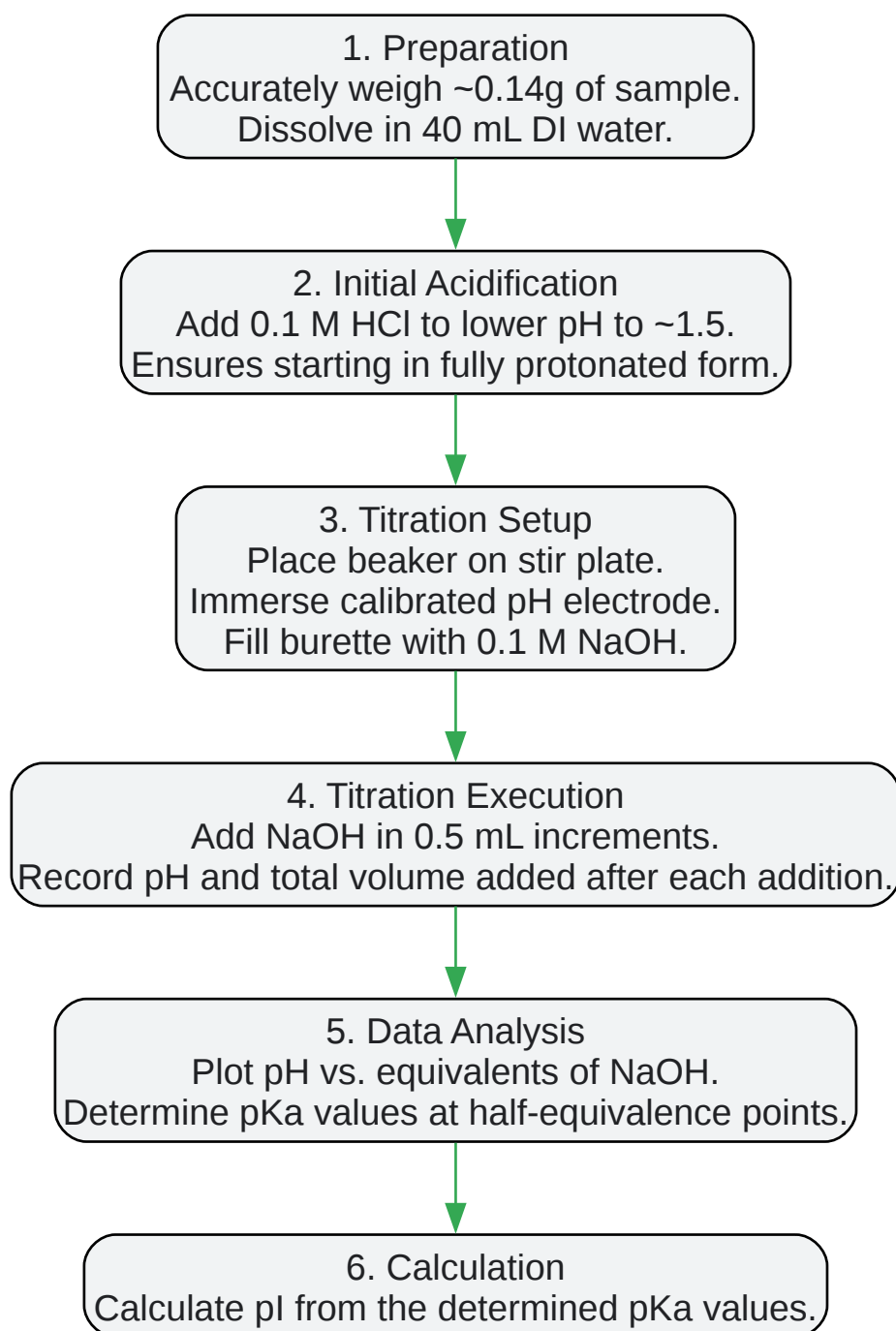
### Protocol 3.1: Potentiometric Titration for pKa Determination

This protocol provides a self-validating system for determining the pKa values. The resulting titration curve's shape provides an immediate qualitative check on the purity and nature of the amino acid being tested.

Objective: To determine the pKa values and isoelectric point (pI) of **(S)-2-Aminobutanoic acid hydrochloride**.

Materials:

- **(S)-2-Aminobutanoic acid hydrochloride**
- Standardized 0.1 M Sodium Hydroxide (NaOH) solution
- Standardized 0.1 M Hydrochloric Acid (HCl) solution
- Deionized, CO<sub>2</sub>-free water
- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- 50 mL burette
- 100 mL beaker



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Figure 2: Workflow for the potentiometric titration of (S)-2-Aminobutanoic acid HCl.

#### Step-by-Step Methodology:

- Sample Preparation: Accurately weigh approximately 0.140 g (1 mmol) of **(S)-2-Aminobutanoic acid hydrochloride** and dissolve it in 40 mL of CO<sub>2</sub>-free deionized water in

a 100 mL beaker.

- Causality: Using a known molar quantity allows for the direct calculation of titrant equivalents. CO<sub>2</sub>-free water is crucial to prevent interference from carbonic acid, which would distort the titration curve.
- Initial State Confirmation: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode. While stirring, add 0.1 M HCl dropwise until the pH is stable below 1.5. This ensures that over 99% of the molecules are in the fully protonated, cationic form.
- Titration: Fill a 50 mL burette with standardized 0.1 M NaOH. Record the initial pH. Begin adding the NaOH solution in 0.5 mL increments. After each addition, allow the pH reading to stabilize before recording the value and the total volume of NaOH added. Continue the titration until the pH is above 11.
- Data Analysis:
  - Plot the recorded pH values (y-axis) against the equivalents of NaOH added (x-axis). The resulting graph is the titration curve.
  - The curve will show two distinct buffering regions (areas of shallow slope) and two equivalence points (areas of steep slope).
  - pK<sub>a1</sub>: The first equivalence point corresponds to the complete deprotonation of the carboxylic acid group. The pH at the halfway point to this first equivalence point is equal to pK<sub>a1</sub>.
  - pK<sub>a2</sub>: The second equivalence point corresponds to the complete deprotonation of the ammonium group. The pH at the midpoint between the first and second equivalence points is equal to pK<sub>a2</sub>.
  - pI Calculation: Calculate the isoelectric point using the experimentally determined pK<sub>a</sub> values:  $pI = (pK_{a1} + pK_{a2}) / 2$ . The pI will also correspond to the pH at the first equivalence point.

## Analytical Methods for Characterization

Beyond titration, modern analytical techniques are essential for confirming the identity, purity, and concentration of **(S)-2-Aminobutanoic acid hydrochloride**.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is a cornerstone technique for purity assessment.[14] Since amino acids lack a strong chromophore, direct UV detection is often insensitive.[15] Therefore, pre-column or post-column derivatization is typically employed.[15][16] Reagents like o-phthalaldehyde (OPA) or phenyl isothiocyanate (PITC) react with the primary amine to yield highly fluorescent or UV-active derivatives, enabling sensitive and selective quantification.[15]
- **Ion-Exchange Chromatography:** This classical method remains a robust technique for amino acid analysis.[17] It separates amino acids based on their charge properties, which are manipulated by eluting with buffers of varying pH and ionic strength. Detection is commonly achieved via post-column reaction with ninhydrin.[16][17]

## Stability and Storage Considerations

**(S)-2-Aminobutanoic acid hydrochloride** is generally a stable solid under recommended storage conditions.[5]

- **Solid State:** As a crystalline salt, it is stable at ambient temperature when protected from moisture.[1][5] It should be stored in a tightly sealed container in a dry place.[1][18]
- **Aqueous Solutions:** The stability in solution is pH-dependent. While the compound is stable, extreme pH conditions (especially highly basic) and elevated temperatures can increase the risk of racemization over long periods, potentially converting the desired (S)-enantiomer to the (R)-enantiomer.[1] For experimental use, it is advisable to prepare fresh solutions or store stock solutions under refrigeration and at a slightly acidic pH to maximize stability.

## Conclusion

The basic properties of **(S)-2-Aminobutanoic acid hydrochloride** are fundamentally defined by the acid-base equilibria of its functional groups in an aqueous environment. While its name suggests basicity, the hydrochloride salt is the conjugate acid of the zwitterion, and its solutions are initially acidic. A thorough understanding of its two distinct pKa values and the resulting isoelectric point is paramount for its effective use in research and development. The experimental and analytical methods outlined in this guide provide a robust framework for the

accurate characterization of this important chiral building block, ensuring scientific integrity and reproducibility in its application.

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